molecular formula C23H37ClN2O2 B257951 N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine

N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine

カタログ番号 B257951
分子量: 409 g/mol
InChIキー: PIILXQVIYUAKMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine, also known as Lenvatinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Lenvatinib has been shown to have a broad spectrum of activity against various types of cancer, including thyroid, liver, lung, and renal cell carcinoma.

作用機序

N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine works by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR, which are involved in tumor growth and angiogenesis. By inhibiting these receptors, N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to have a broad spectrum of activity against various types of cancer, including thyroid, liver, lung, and renal cell carcinoma. In addition to its anti-tumor effects, N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.

実験室実験の利点と制限

One advantage of using N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine in lab experiments is its broad spectrum of activity against various types of cancer. This makes it a useful tool for studying the mechanisms of tumor growth and angiogenesis. However, one limitation of using N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine in lab experiments is its potential toxicity, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for research on N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine. One area of research is the development of new formulations of N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine treatment. Finally, there is a need for further studies to investigate the long-term safety and efficacy of N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine in cancer patients.

合成法

The synthesis of N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine involves the reaction of 4-chloro-2-iodophenol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base to form 4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butan-1-ol. This intermediate is then further reacted with N-(2-chloroethyl)-N-methylamine hydrochloride and morpholine to form N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine.

科学的研究の応用

N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of activity against various types of cancer, including thyroid, liver, lung, and renal cell carcinoma. N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine works by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

特性

製品名

N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine

分子式

C23H37ClN2O2

分子量

409 g/mol

IUPAC名

4-(2-chlorophenyl)-3-(2,2-dimethyloxan-4-yl)-N-(2-morpholin-4-ylethyl)butan-1-amine

InChI

InChI=1S/C23H37ClN2O2/c1-23(2)18-21(8-14-28-23)19(17-20-5-3-4-6-22(20)24)7-9-25-10-11-26-12-15-27-16-13-26/h3-6,19,21,25H,7-18H2,1-2H3

InChIキー

PIILXQVIYUAKMK-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)C(CCNCCN2CCOCC2)CC3=CC=CC=C3Cl)C

正規SMILES

CC1(CC(CCO1)C(CCNCCN2CCOCC2)CC3=CC=CC=C3Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。